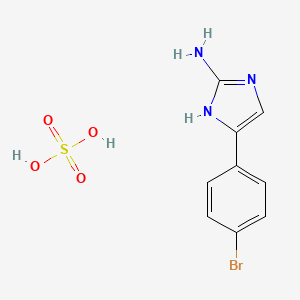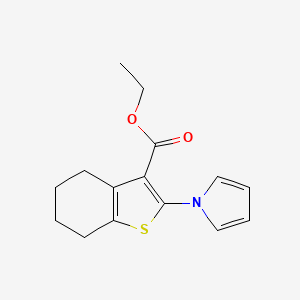
3-Chloro-2-(2-chlorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Chloro-2-(2-chlorophenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds widely used as chemical intermediates. Aniline and its derivatives are known for their applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of chlorine atoms on the phenyl ring can significantly alter the chemical and physical properties of these compounds, as well as their biological activity .
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be achieved through various methods. For instance, 3-Chloro-4-(3-fluorobenzyloxy)aniline was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction, yielding an 82% overall yield . Another example is the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, with a 72% yield . These methods demonstrate the versatility in synthesizing chlorinated aniline derivatives, which can be tailored for specific functional group incorporation.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives can be studied using various spectroscopic techniques. For example, the vibrational spectra (FT-IR and FT-Raman) and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provided insights into the influence of chlorine substituents on the vibrational wavenumbers of the molecule . Additionally, the crystal structure of 2-(diphenylphosphinylmethoxy)aniline was determined using X-ray diffraction, revealing details about the intermolecular interactions and the arrangement of molecules in the crystal lattice .
Chemical Reactions Analysis
Chlorinated aniline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. Electrochemical methods have been used to prepare functionalized chlorinated compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, through electrooxidative double ene-type chlorination . The functional group on the starting material can significantly affect the outcome of the reaction, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aniline derivatives are influenced by the substituents on the aromatic ring. The presence of chlorine atoms can affect the molecule's reactivity, boiling and melting points, solubility, and stability. For instance, the nephrotoxic potential of monochlorophenyl derivatives of aniline was assessed, indicating that chlorine substitution enhances the nephrotoxic potential, with 2-substitution producing the greatest increase . These properties are crucial for understanding the behavior of these compounds in different environments and their suitability for various applications.
Applications De Recherche Scientifique
1. Reactivity and Transformation
3-Chloro-2-(2-chlorophenoxy)aniline has been studied in various contexts for its reactivity and potential transformations. For instance, its interaction with other chemical compounds has been observed, contributing to our understanding of complex chemical processes. These reactions often form the basis for further research in chemistry and related fields (L. Jolivette, A. Kende, M. W. Anders, 1998).
2. Environmental Impact and Degradation
The degradation processes of compounds like 3-Chloro-2-(2-chlorophenoxy)aniline, especially in relation to environmental impact, have been a significant area of research. Studies have explored how these compounds break down in different environments, which is crucial for assessing their long-term ecological effects (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).
3. Application in Synthesis of Complex Molecules
This compound plays a role in the synthesis of complex molecules, often acting as an intermediate or reactant. Such applications are vital in pharmaceuticals, dyes, and other industrial products, showcasing the compound's versatility in various chemical processes (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).
4. Exploration in Catalysis and Material Science
Research has also delved into the use of 3-Chloro-2-(2-chlorophenoxy)aniline in catalysis and material science. These studies often focus on how the compound can enhance or influence chemical reactions, which is crucial for developing new materials and catalytic processes (Jennifer Schroer, Lucas V.P. da Cunha, A. Batista, V. Deflon, U. Abram, 2012).
Safety And Hazards
The safety data sheet for a similar compound, 3-Chloro-2-methylaniline, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life with long-lasting effects . While this does not directly apply to 3-Chloro-2-(2-chlorophenoxy)aniline, it suggests that similar precautions may be necessary.
Propriétés
IUPAC Name |
3-chloro-2-(2-chlorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZZOTRVLSHCKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-chlorophenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

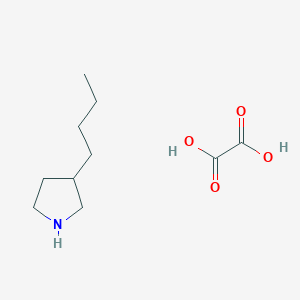
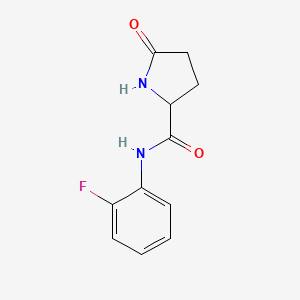
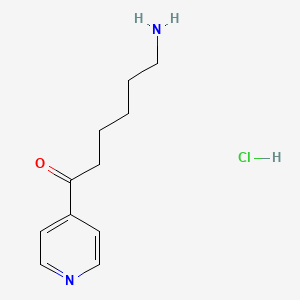
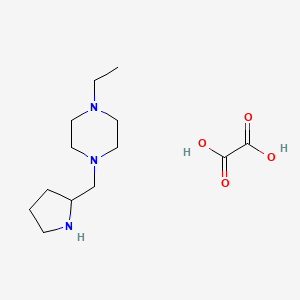
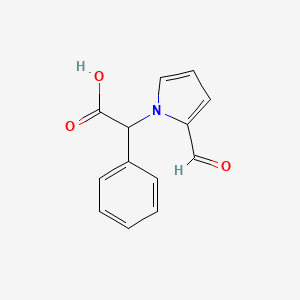
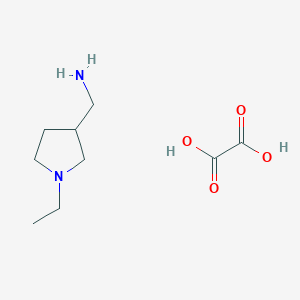
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)
